8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
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Overview
Description
8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride: is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a nitro group attached to a tetrahydrobenzoxazepine ring, which is further stabilized by the addition of hydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the nitration of a precursor compound, such as 2,3,4,5-tetrahydro-1,4-benzoxazepine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems to maintain the desired reaction conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or other separation techniques to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidative derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoxazepine derivatives.
Scientific Research Applications
8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrahydro-1,4-benzoxazepine-8-carboxylic acid hydrochloride
- 5-Nitro-1,2,3,4-tetrahydro-1,4-phthalazinedione
- 8-Nitro-2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-one
Uniqueness
8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride stands out due to its specific nitro substitution pattern and the presence of the benzoxazepine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H11ClN2O3 |
---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C9H10N2O3.ClH/c12-11(13)8-2-1-7-6-10-3-4-14-9(7)5-8;/h1-2,5,10H,3-4,6H2;1H |
InChI Key |
MKCDTUAQAFRNJO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CN1)C=CC(=C2)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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